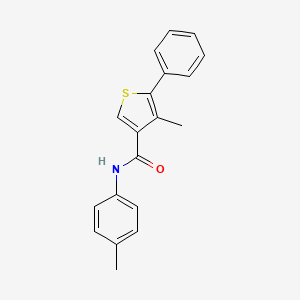![molecular formula C14H13ClF3N5 B5871955 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 37157, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and is known to have a variety of biochemical and physiological effects.
科学研究应用
CGP 37157 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. It has been shown to have neuroprotective effects by inhibiting the mitochondrial Na+/Ca2+ exchanger, which prevents the accumulation of calcium ions in the mitochondria and reduces oxidative stress. Additionally, CGP 37157 has been shown to inhibit the activity of the mitochondrial permeability transition pore, which plays a key role in cell death during ischemia-reperfusion injury.
作用机制
CGP 37157 exerts its effects by binding to the mitochondrial Na+/Ca2+ exchanger and inhibiting its activity. This leads to a reduction in the accumulation of calcium ions in the mitochondria, which in turn reduces oxidative stress and prevents cell death. Additionally, CGP 37157 inhibits the activity of the mitochondrial permeability transition pore, which prevents the release of proapoptotic factors and reduces cell death.
Biochemical and Physiological Effects
CGP 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, prevent mitochondrial dysfunction, and inhibit cell death. Additionally, CGP 37157 has been shown to increase ATP production, which is essential for cellular energy metabolism.
实验室实验的优点和局限性
CGP 37157 has several advantages for lab experiments. It is a highly specific inhibitor of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which makes it an ideal tool for studying the role of these proteins in various diseases. Additionally, CGP 37157 has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using CGP 37157 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CGP 37157 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CGP 37157. One area of interest is the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 37157 and to identify any potential off-target effects. Finally, there is a need for the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which may have greater therapeutic potential.
合成方法
CGP 37157 can be synthesized using a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4,6-dimethyl-2-pyrimidinecarboxylic acid followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained after purification using various techniques such as recrystallization and chromatography.
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-9-3-4-11(15)10(6-9)14(16,17)18/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGEDMVFQAGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

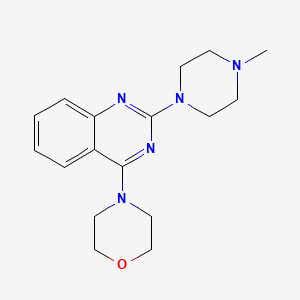

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
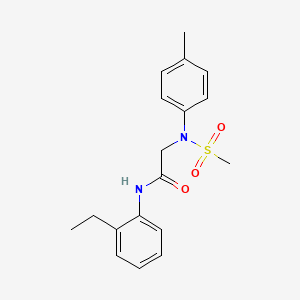
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
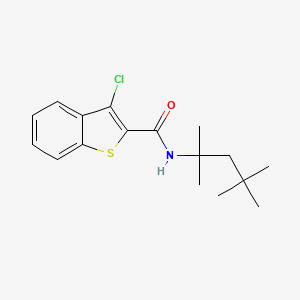
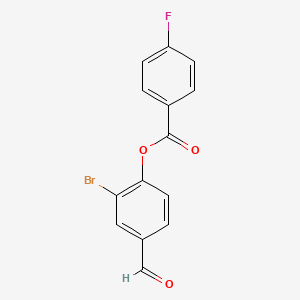

![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
